![molecular formula C18H23N7O2 B5657611 4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules characterized by the presence of heterocyclic structures, such as imidazole, triazole, oxazole, and piperidine rings. These features are indicative of potential biological activity, considering the widespread use of such motifs in pharmacologically active molecules. Compounds with these heterocyclic rings have been explored for various applications, including antimicrobial activities and as potential leads for drug discovery.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including condensation, cycloaddition, and nucleophilic substitution. For example, a study by Shin et al. (2013) on the synthesis of piperidine-substituted oxazolidinones via a novel series demonstrates the complexity and potential strategies for synthesizing compounds with such structural complexity (Shin et al., 2013). The synthesis routes often require careful selection of starting materials and catalysts to achieve the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds containing imidazole, triazole, oxazole, and piperidine rings often involves intricate arrangements conducive to specific biological interactions. Crystal structure studies, like those conducted by Thimmegowda et al. (2009), can provide insights into the molecular conformation, intermolecular hydrogen bonds, and overall geometry that influence the compound's biological and chemical properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Compounds with this structure may participate in various chemical reactions, including nucleophilic substitutions and ring transformations, given the presence of reactive functional groups. The chemical behavior is significantly influenced by the heterocyclic components, which can engage in electron-rich interactions with potential targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems. While specific data on this compound were not found, analogous compounds exhibit a range of physical properties that dictate their solubility in organic solvents and water, influencing their pharmacokinetic profiles.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are integral to the compound's potential as a pharmacological agent. The presence of imidazole and triazole rings suggests potential for varied chemical interactions due to their electron-donating and -accepting characteristics.
For detailed investigations and experimental data on compounds with similar structural features, the following references provide valuable insights into their synthesis, structural analysis, and potential biological applications:
- Synthesis and antibacterial activities of new piperidine substituted oxazolidinones (Shin et al., 2013).
- Synthesis and Crystal Structure Studies of Novel Bioactive Heterocycle (Thimmegowda et al., 2009).
Propriétés
IUPAC Name |
[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-25-15(10-23-9-6-19-11-23)21-22-17(25)14-4-7-24(8-5-14)18(26)16-13(2)27-12-20-16/h6,9,11-12,14H,3-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYZUZBVWBIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=C(OC=N3)C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

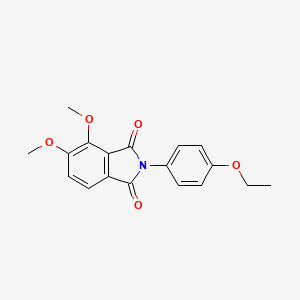
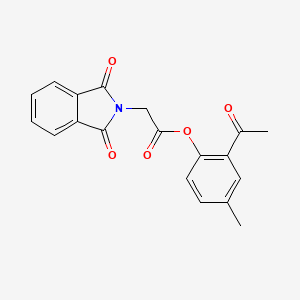
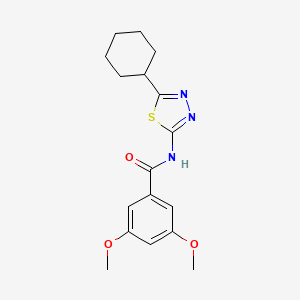
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
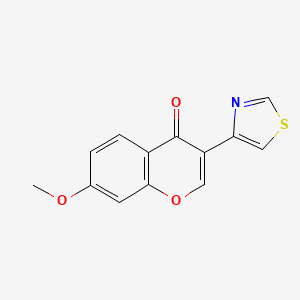
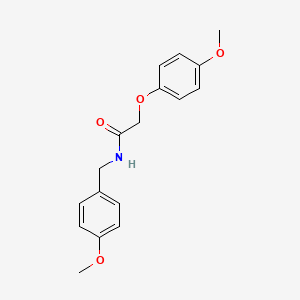
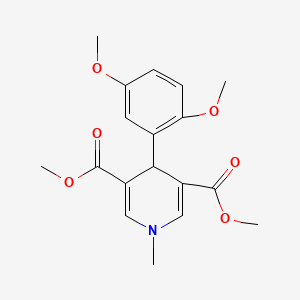
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
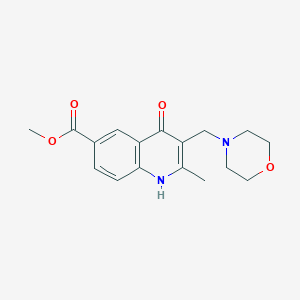
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)